molecular formula C16H11NO4S B11698455 (5Z)-3-(3-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

(5Z)-3-(3-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11698455
M. Wt: 313.3 g/mol
InChI Key: TZOUQCMOFHAAMK-ZSOIEALJSA-N
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Description

(5Z)-3-(3-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde with thiazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(3-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(3-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties. Its ability to interact with biological molecules makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its structural features suggest it may have activity against certain diseases, such as diabetes and cancer, by modulating specific molecular targets.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in areas such as polymer science, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it may interact with signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione compound used as an antidiabetic agent.

    Pioglitazone: A thiazolidinedione with similar antidiabetic properties.

    Troglitazone: A thiazolidinedione that was previously used as a medication but withdrawn due to safety concerns.

Uniqueness

(5Z)-3-(3-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of hydroxyphenyl groups

Properties

Molecular Formula

C16H11NO4S

Molecular Weight

313.3 g/mol

IUPAC Name

(5Z)-3-(3-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H11NO4S/c18-12-6-4-10(5-7-12)8-14-15(20)17(16(21)22-14)11-2-1-3-13(19)9-11/h1-9,18-19H/b14-8-

InChI Key

TZOUQCMOFHAAMK-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)N2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=O

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O

Origin of Product

United States

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